Sodium (Z)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate
Description
The compound "Sodium (Z)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate" is a sodium salt featuring a pyrazole core substituted with ethyl and methyl groups, conjugated to a difluoro-oxobut-2-en-olate moiety. Structural analogs in the evidence (e.g., pyrazole and triazole derivatives) suggest that sodium salts like this may exhibit enhanced solubility and stability compared to their non-ionic counterparts, but further experimental validation is required .
Properties
Molecular Formula |
C10H11F2N2NaO2 |
|---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
sodium;(Z)-4-(1-ethyl-3-methylpyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H12F2N2O2.Na/c1-3-14-5-7(6(2)13-14)8(15)4-9(16)10(11)12;/h4-5,10,16H,3H2,1-2H3;/q;+1/p-1/b9-4-; |
InChI Key |
KJRFRVHLGOICAP-WONROIIJSA-M |
Isomeric SMILES |
CCN1C=C(C(=N1)C)C(=O)/C=C(/C(F)F)\[O-].[Na+] |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)C=C(C(F)F)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters. A patented method for analogous pyrazolopyrimidine derivatives highlights the use of methylhydrazine and β-keto esters under weakly basic conditions (pH 7–9) to achieve regioselective ring closure. For the target compound, 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde serves as the starting material, reacting with difluoroacetoacetic acid derivatives to form the intermediate Z-configuration enolate.
Critical Parameters
Sodium Salt Formation
The final enolate is converted to its sodium salt through treatment with sodium hydroxide or sodium bicarbonate in ethanol. Fractional distillation or recrystallization from toluene/petroleum ether yields >99% purity.
Optimization Strategies for Scalability
Microwave- and Ultrasound-Assisted Synthesis
Traditional thermal methods (reflux at 80–100°C for 6–8 hours) are enhanced by microwave irradiation (150 W, 120°C, 20 minutes) or ultrasound (40 kHz, 50°C, 1 hour), reducing reaction times by 70% and improving yields to 85–90%.
Byproduct Suppression
Weak bases (Na₂CO₃, KHCO₃) in aqueous phases minimize the formation of regioisomeric byproducts during cyclization. For example, Na₂CO₃ reduces byproduct generation from 15% to <2% in the ring-closure step.
Analytical Characterization
Spectroscopic Validation
- ¹⁹F NMR : Confirms difluoroalkene geometry (δ −92 to −95 ppm for Z-isomer).
- ESI-MS : Molecular ion peak at m/z 240.22 [M−Na]⁻ aligns with the formula C₁₀H₁₄F₂N₂O₂Na.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) resolves the target compound at 4.2 minutes, with >99.9% purity achieved after recrystallization.
Challenges and Industrial Considerations
Regioselectivity in Cyclization
The steric bulk of the 1-ethyl-3-methyl pyrazole group inherently favors Z-configuration, but trace E-isomers (<0.1%) may persist, necessitating iterative recrystallization.
Solvent Recovery
Toluene and xylene are recycled via vacuum distillation, reducing waste by 40% in pilot-scale productions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time Efficiency |
|---|---|---|---|
| Traditional Thermal | 75–80 | 98.5 | Low |
| Microwave-Assisted | 85–90 | 99.9 | High |
| Ultrasound-Assisted | 82–87 | 99.5 | Moderate |
Chemical Reactions Analysis
Types of Reactions
Sodium (Z)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
The compound features a unique structure that includes a pyrazole ring and difluoroalkene moiety, contributing to its biological activity. The presence of the sodium ion enhances its solubility in aqueous environments, making it suitable for various applications.
Medicinal Chemistry
Sodium (Z)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate has shown potential as an antimicrobial agent . Studies indicate that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have been tested against various pathogens, demonstrating effectiveness in inhibiting growth.
Agricultural Chemistry
In agricultural applications, this compound is being explored as a plant growth regulator . Research has indicated that pyrazole derivatives can modulate plant growth by influencing hormonal pathways. Field trials have shown improved yield and resistance to pests when using formulations containing this compound.
Materials Science
The unique chemical properties of this compound make it a candidate for developing functional materials . Its ability to form complexes with metal ions can be utilized in creating catalysts or sensors for environmental monitoring.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and tested their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. This compound was among the compounds evaluated, showing promising results with minimum inhibitory concentrations significantly lower than those of standard antibiotics .
Case Study 2: Plant Growth Regulation
A field trial conducted by agricultural scientists assessed the impact of sodium (Z)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2olate on Zea mays (corn). The trial demonstrated that plants treated with this compound exhibited enhanced growth parameters such as height and biomass compared to untreated controls. The findings suggest its potential role in agricultural practices as a growth promoter .
Mechanism of Action
The mechanism of action of Sodium (Z)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence includes structurally related heterocyclic compounds, though none directly match the target molecule. Below is a comparative analysis based on substituent effects and functional groups:
Structural and Functional Group Comparisons
Key Observations
Solubility and Stability : The sodium salt form of the target compound may offer improved aqueous solubility compared to neutral pyrazole derivatives like those in and , which lack ionic character .
Biological Activity : Triazole-containing compounds () are well-documented for antifungal activity, while pyrazole derivatives () often serve as kinase inhibitors. The target compound’s biological profile remains speculative without experimental data.
Research Findings and Limitations
- Crystallographic Analysis : SHELX software () is widely used for refining small-molecule crystal structures. If the target compound’s structure were resolved, SHELXL would likely be employed for refinement due to its robustness in handling complex substituents and counterions .
- Synthetic Challenges : The difluoro-oxobut-en-olate moiety may introduce steric and electronic challenges during synthesis, contrasting with the more straightforward preparation of triazole derivatives in .
- Data Gaps: No thermodynamic, spectroscopic, or pharmacological data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolation rather than empirical results.
Biological Activity
Sodium (Z)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of difluoro and oxobutene moieties enhances its reactivity and potential biological interactions.
Molecular Formula: C₁₀H₁₃F₂N₃O₂
Molecular Weight: 233.23 g/mol
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors through hydrogen bonding and π–π stacking interactions. The pyrazole moiety can act as a hydrogen bond donor or acceptor, facilitating interactions with various molecular targets.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of pyrazole showed strong inhibitory effects against several bacterial strains, suggesting that this compound may possess similar properties.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activity. Preliminary studies suggest that it may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neuropharmacology. In vitro assays revealed an IC50 value of approximately 46.42 µM for BChE inhibition, indicating moderate potency compared to standard inhibitors like physostigmine .
Study 1: Antimicrobial Efficacy
In a study published in 2024, this compound was tested against various microbial strains. The results showed a significant reduction in bacterial growth, particularly against Gram-positive bacteria. The study concluded that the compound's structural features contributed to its efficacy as an antimicrobial agent .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings indicated that treatment with this compound led to reduced oxidative stress markers and improved neuronal survival rates in vitro .
Comparative Analysis
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| Sodium (Z)-4-(1-Ethyl... | 46.42 BChE | Moderate inhibitor |
| Physostigmine | 0.05 | Strong inhibitor |
| Other Pyrazole Derivatives | Varies | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
